5,7-Difluoro-1-methylindole-3-carboxylic acid

Description

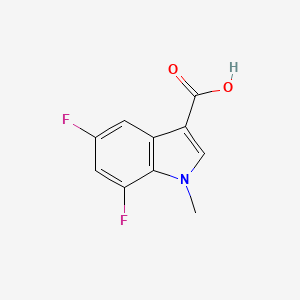

5,7-Difluoro-1-methylindole-3-carboxylic acid is a fluorinated indole derivative characterized by two fluorine atoms at positions 5 and 7 of the indole ring, a methyl group at position 1, and a carboxylic acid moiety at position 3. Indole derivatives are widely studied in medicinal chemistry due to their structural versatility and bioactivity. This compound’s molecular formula is estimated as C₁₀H₉F₂NO₂, with a molecular weight of ~213.18 g/mol (calculated). Its structural features suggest applications in drug discovery, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems .

Properties

IUPAC Name |

5,7-difluoro-1-methylindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c1-13-4-7(10(14)15)6-2-5(11)3-8(12)9(6)13/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJLXVZFCHDZBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=CC(=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-1-methylindole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-1-methylindole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents under controlled conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of alcohols

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

5,7-Difluoro-1-methylindole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Difluoro-1-methylindole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations:

Halogen Effects: Fluorine’s electronegativity and small size (vs. Dichloro analogs (e.g., 5,7-Dichloroindole-2-carboxylic acid) exhibit higher molecular weights and distinct electronic properties due to chlorine’s polarizability .

Substituent Positioning: Carboxylic acid at position 3 (target compound) vs. position 2 (e.g., 5,7-Dichloroindole-2-carboxylic acid) alters hydrogen-bonding capacity and dipole moments, impacting solubility and target interactions .

Heterocycle Variations: Quinoline derivatives (e.g., 1-Cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylic acid) replace the indole nitrogen with a pyridine-like system, altering aromaticity and π-stacking interactions .

Key Observations:

- Reaction Conditions : Fluorinated indoles often require high-temperature reflux (e.g., 190°C in DMSO) and catalysts like sodium ethoxide for amidation or esterification .

- Challenges : Introducing two fluorine atoms (as in the target compound) may necessitate selective fluorination or protective group strategies to avoid over-halogenation.

Physicochemical Properties

- Lipophilicity: Fluorine substitutions generally increase lipophilicity (logP) compared to non-halogenated analogs, enhancing membrane permeability. However, dichloro derivatives may exhibit higher logP due to chlorine’s hydrophobic nature .

- Acidity : The carboxylic acid at position 3 (pKa ~2-3) is more acidic than amide or ester analogs, influencing ionization at physiological pH .

Biological Activity

5,7-Difluoro-1-methylindole-3-carboxylic acid is a synthetic organic compound belonging to the indole family, characterized by its unique fluorinated structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features two fluorine atoms at positions 5 and 7 and a carboxylic acid group at position 3. This configuration enhances its chemical stability and biological activity compared to non-fluorinated analogs. The presence of fluorine atoms increases lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Mechanisms of Biological Activity

Interaction with Biological Targets:

Research indicates that this compound interacts with various biological targets, influencing multiple biochemical pathways. These interactions can lead to significant changes in cellular functions:

- Nuclear Receptors Activation: The compound may activate nuclear receptors that regulate gene expression related to metabolism and immune responses.

- Signaling Pathways Modulation: It has been shown to modulate signaling pathways that are crucial for cell proliferation and apoptosis .

Metabolic Pathways:

The compound is involved in metabolic pathways associated with tryptophan metabolism, which is catalyzed by intestinal microorganisms. This relationship highlights the importance of gut microbiota in influencing the biological activity of indoles.

Research Findings

Numerous studies have evaluated the anticancer properties of indole derivatives, including this compound. The following table summarizes key findings from relevant research:

Case Studies

In a study evaluating a series of indole derivatives including this compound:

- Antiproliferative Activity: The compound exhibited potent antiproliferative activity against breast cancer cell lines (MCF-7), with IC50 values comparable to doxorubicin .

- Apoptotic Effects: Increased levels of apoptotic markers such as Caspases 3, 8, and 9 were observed, indicating a strong induction of apoptosis in cancer cells .

Antimicrobial and Antiviral Properties

In addition to its anticancer activity, the compound has shown potential antimicrobial and antiviral effects:

- Antimicrobial Activity: Research suggests that indoles can inhibit the growth of various microbial strains, although specific data on this compound remains limited.

- Antiviral Activity: Preliminary studies indicate potential antiviral properties through modulation of host cell responses; however, further investigations are necessary to elucidate these effects fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.